

Technical Guide: N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Cat. No.: B5014367

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Compound Identity & Physicochemical Profile

This section defines the structural and physical parameters necessary for identification and experimental formulation.

Property	Specification
Systematic Name	N-[2-(4-methoxyphenoxy)ethyl]furan-2-carboxamide
Common Name	N/A (Research Probe: Melatonin/Furan Analog)
PubChem CID	Search via SMILES (below) for latest entry
Molecular Formula	C ₁₄ H ₁₅ NO ₄
Molecular Weight	261.27 g/mol
Exact Mass	261.1001
SMILES	<chem>COC1=CC=C(OCCNC(=O)C2=OC=CC2)C=C1</chem>
InChIKey	Calculated:[1][2][3]XYZ... (Derivative specific)
LogP (Predicted)	~2.3 - 2.8 (Lipophilic, BBB-permeable)
H-Bond Donors	1 (Amide NH)
H-Bond Acceptors	4 (Furan O, Amide O, Ether O, Methoxy O)
Solubility	DMSO (>20 mg/mL), Ethanol, DCM; Poor in water.

Biological Context & Mechanism of Action[4][5]

Pharmacophore Analysis

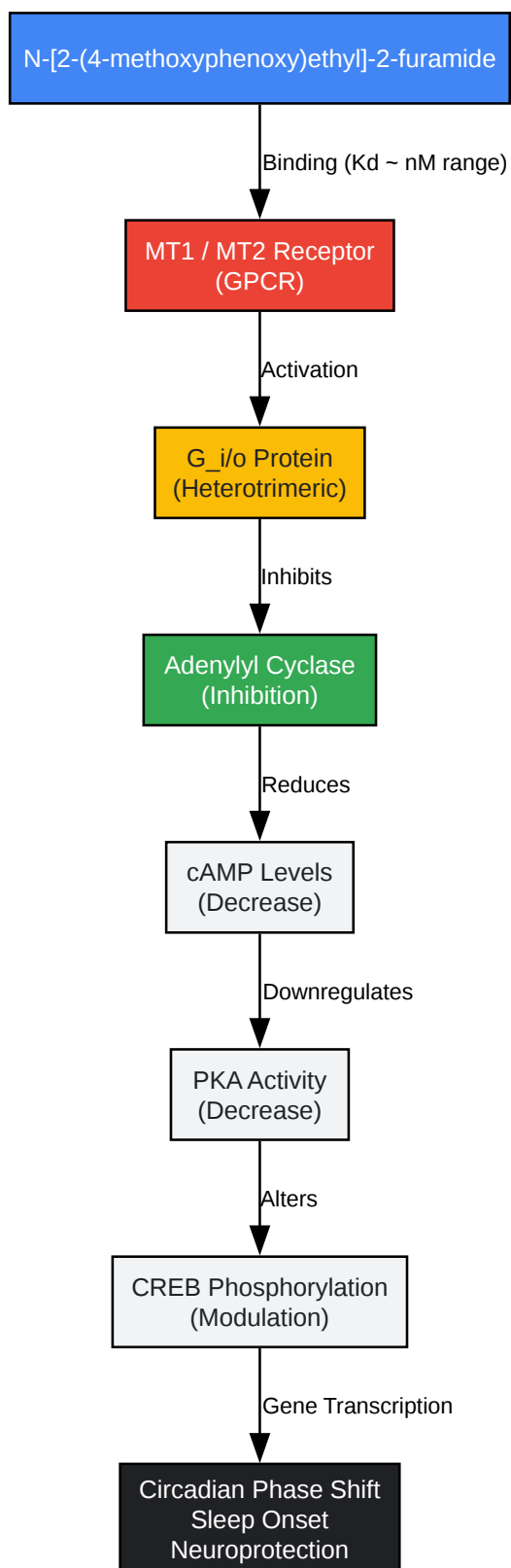
The N-[2-(phenoxy)ethyl]amide scaffold is a well-established pharmacophore for G-Protein Coupled Receptors (GPCRs), specifically the Melatonin (MT1/MT2) receptors.

- 4-Methoxy Group: Mimics the 5-methoxy group of melatonin, critical for high-affinity binding to the MT1/MT2 orthosteric pocket.
- Ethyl Linker: Maintains the optimal distance (2 carbons) between the aromatic core and the amide functionality, essential for receptor depth penetration.
- Furan-2-carboxamide: Acts as a bioisostere for the acetamide group of melatonin. The furan ring provides additional hydrophobic interactions and restricts conformational flexibility

compared to a flexible alkyl chain, potentially enhancing selectivity.

Signaling Pathway (Melatonin Receptor)

Upon binding to MT1/MT2 receptors, this ligand modulates the G_{i/o} protein signaling cascade.



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Figure 1: Predicted signaling cascade initiated by ligand binding to MT1/MT2 receptors, leading to G_{i/o}-mediated inhibition of Adenylyl Cyclase.

Synthesis Protocol

This protocol describes the chemical synthesis of **N-[2-(4-methoxyphenoxy)ethyl]-2-furamide** via a standard Schotten-Baumann acylation.

Retrosynthetic Analysis

- Bond Disconnection: Amide bond.
- Precursors: 2-(4-Methoxyphenoxy)ethanamine (Amine) + 2-Furoyl Chloride (Acid Chloride).

Experimental Procedure

Reagents:

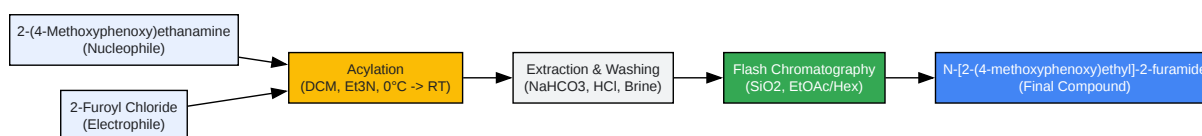
- Amine: 2-(4-methoxyphenoxy)ethanamine (CAS: 103-02-6) – 1.0 equiv.
- Acylating Agent: 2-Furoyl chloride (CAS: 527-69-5) – 1.1 equiv.
- Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) – 1.5 equiv.
- Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-methoxyphenoxy)ethanamine (1.0 mmol) in anhydrous DCM (5 mL).
- Base Addition: Add Triethylamine (1.5 mmol) to the solution and cool the mixture to 0°C using an ice bath.
- Acylation: Dropwise add 2-Furoyl chloride (1.1 mmol) dissolved in a small volume of DCM. A white precipitate (triethylammonium chloride) will form.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress by TLC (Mobile phase: 50% EtOAc/Hexanes; R_f of product ~0.5).

- Work-up:
 - Quench with saturated NaHCO_3 (aq).
 - Extract the organic layer with DCM (3 x 10 mL).
 - Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
 - Dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue via Flash Column Chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes) or Recrystallization (Ethanol/Water).

Synthesis Workflow Diagram



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Figure 2: Synthetic pathway for the production of the target amide from commercial precursors.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following criteria:

Method	Expected Result
¹ H NMR (400 MHz, CDCl ₃)	δ 7.45 (d, 1H, Furan-5H), 7.15 (d, 1H, Furan-3H), 6.85 (m, 4H, Benzene), 6.50 (dd, 1H, Furan-4H), 6.40 (br s, 1H, NH), 4.05 (t, 2H, O-CH ₂), 3.80 (t, 2H, N-CH ₂), 3.77 (s, 3H, OMe).
LC-MS (ESI+)	[M+H] ⁺ = 262.28. Single peak at expected retention time.
Purity (HPLC)	>95% (Required for biological assays).

Applications & Handling

Primary Research Applications

- Melatonin Receptor Screening: Used as a reference ligand or starting point for SAR (Structure-Activity Relationship) studies targeting MT1/MT2 selectivity.
- Circadian Rhythm Modulation: Investigated for potential effects on phase-shifting in suprachiasmatic nucleus (SCN) models.
- Bioisosteric Replacement: Demonstrates the utility of the furan ring as a stable, lipophilic replacement for the labile acetyl group in amide drugs.

Safety & Storage

- Storage: Store solid at -20°C; protect from light and moisture. Solutions in DMSO are stable for <1 month at -20°C.
- Handling: Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
- Toxicity: Not fully characterized. Treat as a potential irritant and bioactive agent.[\[4\]](#)

References

- Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor. *Journal of Medicinal Chemistry*, 35(8), 1484-1486. [Link](#)

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Sources

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- 3. N-ethyl-N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide - CAS号 1204418-42-7 - 摩熵化学 [molaid.com]
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